2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide

Chemical Procurement Quality Control Medicinal Chemistry

The target compound, 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS 1351611-67-0), belongs to the benzothiazole–acetamide class and possesses a molecular formula of C₁₅H₁₅N₃OS₂ with a molecular weight of 317.43 g/mol. It is commercially available as a research-grade building block from Bidepharm at a standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided.

Molecular Formula C15H15N3OS2
Molecular Weight 317.43
CAS No. 1351611-67-0
Cat. No. B2949018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide
CAS1351611-67-0
Molecular FormulaC15H15N3OS2
Molecular Weight317.43
Structural Identifiers
SMILESCN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19)
InChIKeyVSYCLPMGYSIEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS 1351611-67-0): A Structurally Distinct Benzothiazole–Thiophene Acetamide Scaffold for Procurement in Early-Stage Medicinal Chemistry


The target compound, 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS 1351611-67-0), belongs to the benzothiazole–acetamide class and possesses a molecular formula of C₁₅H₁₅N₃OS₂ with a molecular weight of 317.43 g/mol . It is commercially available as a research-grade building block from Bidepharm at a standard purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) provided . Structurally, it features an unsubstituted benzothiazole core, an N-methylamino linker, and a thiophen-2-ylmethyl acetamide terminus. This combination is not represented in the most closely related vendor-available analogs, which bear additional ring substituents (e.g., 4,7-dimethyl or 4-trifluoromethyl) that alter electronic and steric properties . The benzothiazole class has demonstrated broad pharmacological potential, including DHFR inhibition and antibacterial activity in recent SAR campaigns, making this compound a candidate for fragment elaboration and library design [1].

Why Benzothiazole–Thiophene Acetamide Analogs Cannot Be Interchanged Without Risk: The Critical Role of Core Substitution in the 1351611-67-0 Scaffold


Benzothiazole–thiophene acetamides with seemingly minor structural variations display divergent physicochemical, ADME, and biological profiles that preclude generic substitution. In a 2025 BMC Chemistry study, a series of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides demonstrated that even modest changes in the aryl appendage shifted DHFR IC₅₀ values from >100 µM down to 2.44 µM, and that logP and TPSA values critical for permeability and solubility varied substantially across analogs [1]. Commercially available comparators such as the 4,7-dimethyl analog (CAS 1351662-31-1) and the 4-trifluoromethyl analog (CAS 1396748-16-5) introduce electron-donating or electron-withdrawing substituents respectively, fundamentally altering the benzothiazole ring electronics, steric bulk, and metabolic liability compared to the unsubstituted core of 1351611-67-0 . Moreover, the target compound is supplied at 98% purity with verified batch QC documentation, whereas the above analogs are typically listed at 95% purity without equivalent QC transparency . Substituting empirically without explicit comparative data risks compromising SAR interpretation, assay reproducibility, and lead optimization trajectory.

Quantitative Differentiation Evidence for CAS 1351611-67-0 Versus Closest Benzothiazole–Thiophene Acetamide Analogs


Supplier-Verified Purity and Batch QC Documentation: 98% vs. 95% for Closest Analogs

The target compound is supplied by Bidepharm with a standard purity specification of 98%, accompanied by batch-level QC data including NMR, HPLC, and GC traceability . In contrast, the most structurally proximate commercially listed analogs—the 4,7-dimethyl (CAS 1351662-31-1) and 4-trifluoromethyl (CAS 1396748-16-5) derivatives—are offered at a typical purity of 95% without equivalent batch QC documentation . This 3-percentage-point purity differential is critical for quantitative SAR campaigns, biophysical assays, and crystallography trials where impurity-driven artifacts can confound data interpretation.

Chemical Procurement Quality Control Medicinal Chemistry

Unsubstituted Benzothiazole Core: Electronic and Steric Differentiation from 4,7-Dimethyl and 4-Trifluoromethyl Analogs

The target compound bears no substituents on the benzothiazole ring, providing a baseline electronic and steric profile distinct from the 4,7-dimethyl analog (CAS 1351662-31-1, +2 methyl groups, +28 Da) and the 4-trifluoromethyl analog (CAS 1396748-16-5, -CF₃ group, +68 Da) . The 4,7-dimethyl substitution adds electron-donating character and lipophilicity (estimated ΔlogP ≈ +0.8–1.2), while the 4-trifluoromethyl group introduces strong electron-withdrawing character and metabolic stability concerns typical of -CF₃-bearing aromatics. In a closely related benzothiazole-acetamide DHFR inhibitor series (BMC Chemistry 2025), core substituent variations shifted IC₅₀ values by >30-fold (e.g., from 2.44 µM to >100 µM) and altered predicted ADME parameters including logP (range 1.5–4.2) and TPSA (range 60–110 Ų) [1]. The unsubstituted core of 1351611-67-0 represents the minimal pharmacophoric element, enabling systematic SAR exploration without confounding substituent effects.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Positioning in a Bioactive Benzothiazole Series: Adjacent to Validated DHFR Inhibitors with IC₅₀ = 2.44 µM

Although direct bioactivity data for CAS 1351611-67-0 are not yet publicly reported, the compound is a close structural congener of the 2-(benzo[d]thiazol-2-yl)-N-arylacetamide series described in BMC Chemistry (2025), where compound 4m demonstrated E. coli DHFR inhibition with IC₅₀ = 2.442 µM, representing a 3.6-fold improvement over the standard antibiotic trimethoprim (IC₅₀ = 8.706 µM) [1]. Compound 2c in the same series showed IC₅₀ = 3.796 µM against the same target [1]. The target compound shares the identical benzothiazole–acetamide pharmacophore core but differs in the N-aryl region, where it incorporates a thiophen-2-ylmethyl group instead of the substituted phenyl rings of 4m and 2c. This structural adjacency places 1351611-67-0 within the activity cliff of a validated antibacterial target, where systematic replacement of the aryl appendage can be expected to modulate potency, selectivity, and physicochemical properties in a predictable manner.

Antimicrobial Drug Discovery DHFR Inhibition Structure-Activity Relationship

Procurement-Ready Physical Form: Crystalline Solid with Defined Molecular Identity

The compound is supplied as a solid with a defined molecular formula (C₁₅H₁₅N₃OS₂), molecular weight (317.43 g/mol), and InChI Key (VSYCLPMGYSIEBZ-UHFFFAOYSA-N), providing unambiguous identity verification . The availability of batch-specific NMR, HPLC, and GC data from Bidepharm enables pre-assay identity confirmation that is not standard for the closest analogs . For crystallography or biophysical studies requiring high chemical uniformity, this level of documentation reduces the risk of structural misassignment and ensures that purchased material matches the intended chemical structure, a concern highlighted by recent reports of mislabeled benzothiazole derivatives in commercial catalogs .

Chemical Sourcing Crystallography Compound Management

Scientific Procurement Scenarios for 2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS 1351611-67-0) Based on Established Differentiation Evidence


Scaffold-Hopping Starting Point for Antimicrobial DHFR-Targeted SAR

Procure CAS 1351611-67-0 as the minimal benzothiazole–thiophene acetamide scaffold for systematic SAR exploration against E. coli DHFR. The compound's unsubstituted benzothiazole core eliminates confounding electronic effects present in the 4,7-dimethyl and 4-trifluoromethyl analogs, enabling clean evaluation of the thiophen-2-ylmethyl appendage's contribution to potency [1]. The 98% purity and batch QC documentation ensure that observed SAR trends are attributable to structural modifications rather than impurity artifacts . Use as a reference compound alongside published DHFR inhibitors 4m (IC₅₀ = 2.442 µM) and 2c (IC₅₀ = 3.796 µM) to benchmark thiophene bioisostere effects .

Fragment Library Expansion for Benzothiazole-Based Phenotypic Screening

Incorporate into medium-throughput fragment or lead-like screening libraries targeting Gram-negative bacterial panels. The compound's molecular weight (317.43 g/mol) falls within lead-like space, and the thiophene moiety offers π-stacking and sulfur-mediated interactions distinct from phenyl-based benzothiazole acetamides [1]. Its commercial availability at 98% purity with QC traceability supports reproducible screening across multiple assay plates and replicate campaigns .

Chemical Probe Development for DHFR Target Engagement Studies

Deploy CAS 1351611-67-0 as a starting point for developing chemical probes to interrogate DHFR target engagement in E. coli and K. pneumoniae. The established class-level DHFR inhibition (IC₅₀ range: 2.44–8.71 µM for trimethoprim) provides a quantitative benchmark [1]. The thiophene moiety introduces synthetic handles (e.g., electrophilic substitution at the 5-position of thiophene) not available on phenyl-based analogs, facilitating downstream functionalization for affinity tags or photoaffinity labeling .

Building Block for Diversity-Oriented Synthesis of Benzothiazole-Containing Compound Collections

Utilize as a key building block in diversity-oriented synthesis (DOS) campaigns aimed at generating novel benzothiazole–thiophene hybrid libraries. The N-methylamino acetamide linker provides a secondary amine handle for further derivatization (e.g., acylation, sulfonylation, reductive amination), while the thiophene ring enables cross-coupling reactions (Suzuki, Heck, C–H activation) for late-stage diversification [1]. The 98% purity and batch QC ensure that library products are not compromised by starting-material impurities .

Quote Request

Request a Quote for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.